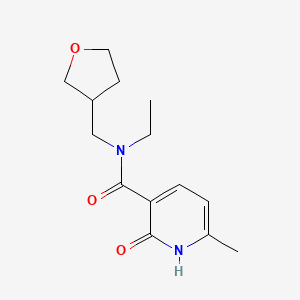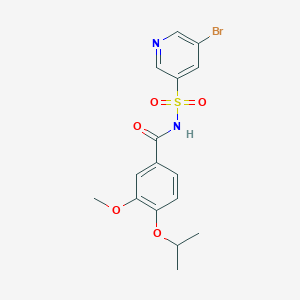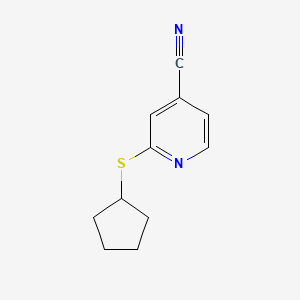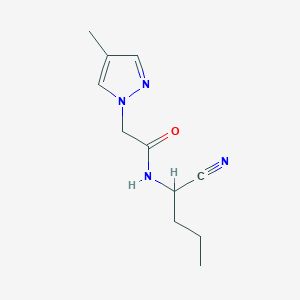
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential as a treatment for Alzheimer's disease.
作用機序
The exact mechanism of action of N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is not fully understood, but it is believed to work by targeting multiple pathways involved in Alzheimer's disease. It has been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity, and to reduce the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to increase the levels of ATP in the brain, which is important for energy production and cellular metabolism. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may help to protect neurons from oxidative damage.
実験室実験の利点と制限
One advantage of N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease at relatively low doses, with few side effects. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is still unknown. Another limitation is that the synthesis method for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide. One area of interest is to further investigate its mechanism of action and to identify the specific pathways that it targets. Another area of research is to test its efficacy in human clinical trials, to determine whether it is a safe and effective treatment for Alzheimer's disease. Additionally, researchers may explore the potential for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide to be used in combination with other drugs or therapies for Alzheimer's disease. Finally, there is interest in developing more efficient and cost-effective synthesis methods for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide, to increase its availability for research purposes.
合成法
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide was first synthesized by a team of researchers led by Dr. Schubert at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the condensation of two precursor molecules, curcumin and cyclohexyl bisphenol A, followed by a series of chemical modifications. The final product is a white powder that is soluble in DMSO and ethanol.
科学的研究の応用
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to have neuroprotective and neurogenic effects in animal models of Alzheimer's disease. It has been found to improve memory and cognitive function, reduce amyloid beta levels, and promote the growth of new neurons in the brain. N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-16(8-11-6-7-19-9-11)14(18)12-5-4-10(2)15-13(12)17/h4-5,11H,3,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJSRIHOESPPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOC1)C(=O)C2=CC=C(NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)




![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)